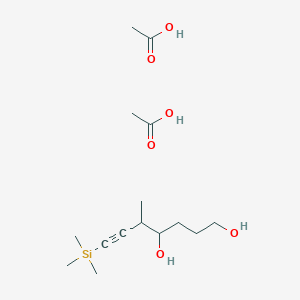
Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol is a chemical compound known for its unique structure and properties. It is an organosilicon compound, which means it contains silicon atoms bonded to carbon atoms. This compound is used in various scientific research applications due to its distinctive chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol involves several steps. One common method includes the reaction of 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol with acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the process and may involve heating to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxanes
- 1,3-Dioxolanes
- Ethylene glycol derivatives
Uniqueness
Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol is unique due to its specific structure, which includes both silicon and carbon atoms. This combination imparts distinctive chemical properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
645615-32-3 |
|---|---|
Molecular Formula |
C15H30O6Si |
Molecular Weight |
334.48 g/mol |
IUPAC Name |
acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol |
InChI |
InChI=1S/C11H22O2Si.2C2H4O2/c1-10(7-9-14(2,3)4)11(13)6-5-8-12;2*1-2(3)4/h10-13H,5-6,8H2,1-4H3;2*1H3,(H,3,4) |
InChI Key |
HVMCGHGNEAVTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Si](C)(C)C)C(CCCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
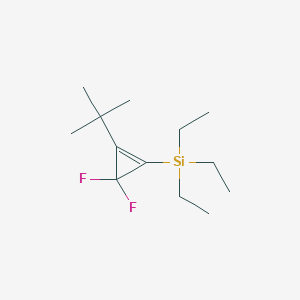

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
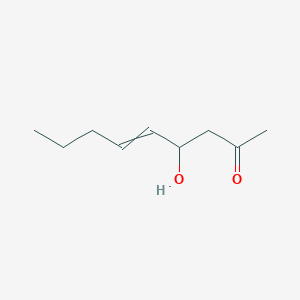
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
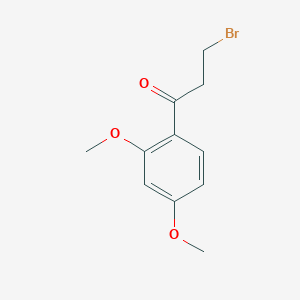
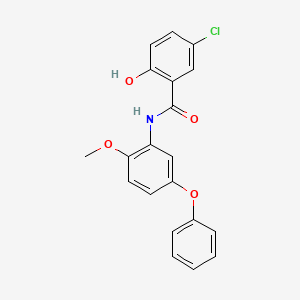
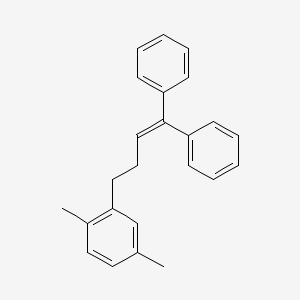
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)



